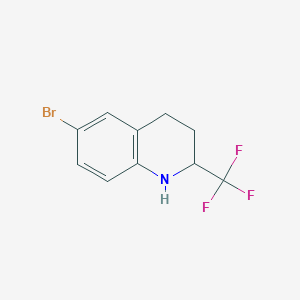

6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Description

6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a bicyclic heterocyclic compound featuring a tetrahydroquinoline backbone substituted with a bromine atom at the 6-position and a trifluoromethyl (-CF₃) group at the 2-position. This compound is of significant interest in medicinal chemistry and materials science due to the combined electronic effects of the bromine (electron-withdrawing) and trifluoromethyl (strongly electron-withdrawing and lipophilic) groups.

Synthesis routes for this compound often involve reductive amination or multi-step functionalization. For example, a patent describes its preparation via a two-step process starting from [2-(3-bromophenyl)ethyl]amine, yielding a 3:1 mixture of 6-bromo-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline and its 8-bromo isomer . The trifluoromethyl group enhances metabolic stability and bioavailability, making the compound a candidate for drug discovery .

Properties

IUPAC Name |

6-bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3N/c11-7-2-3-8-6(5-7)1-4-9(15-8)10(12,13)14/h2-3,5,9,15H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYIKNDMJIMNJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Br)NC1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline typically involves:

- Construction of the tetrahydroquinoline core.

- Introduction of the trifluoromethyl group at the 2-position.

- Bromination at the 6-position of the aromatic ring.

These steps can be achieved via sequential or one-pot methods depending on the starting materials and reagents used.

Starting Materials and Key Reagents

- Aromatic amines or substituted anilines as precursors for the quinoline ring.

- Trifluoromethylating agents such as trifluoromethyl iodide or Ruppert–Prakash reagent (CF3SiMe3).

- Brominating agents like N-bromosuccinimide (NBS) or elemental bromine for regioselective bromination.

- Catalysts such as palladium complexes for cross-coupling reactions when applicable.

Specific Synthetic Routes

Palladium-Catalyzed Cross-Coupling Approach

- Starting from 6-bromo-1,2,3,4-tetrahydroquinoline, a palladium-catalyzed trifluoromethylation at the 2-position can be performed.

- Suzuki–Miyaura cross-coupling reactions have been reported for similar bromo-substituted tetrahydroquinolines with arylboronic acids, demonstrating high yields (68–81%) and functional group tolerance.

- Typical conditions involve Pd(PPh3)4 as catalyst, K2CO3 as base, and solvents like dimethylformamide (DMF).

Direct Bromination of 2-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline

- Bromination at the 6-position can be achieved by treating the trifluoromethyl-substituted tetrahydroquinoline with NBS under controlled temperature to avoid polybromination.

- This method requires careful monitoring to ensure regioselectivity.

Multistep Synthesis via Isoquinoline Intermediates

- Patent CN103880745A describes the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline derivatives via formic acid-mediated cyclization and subsequent functionalization steps.

- Although focused on isoquinoline analogs, similar strategies can be adapted for tetrahydroquinolines by modifying the aromatic substitution pattern and reaction conditions.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of tetrahydroquinoline core | Cyclization of appropriate aniline derivatives under acidic conditions | 70–85 | Acid catalysts such as sulfuric acid or trifluoroacetic acid used |

| Introduction of trifluoromethyl group | Pd-catalyzed trifluoromethylation using CF3SiMe3, Pd(PPh3)4, K2CO3, DMF, 80–100°C | 65–80 | Requires inert atmosphere, careful control of temperature |

| Bromination at 6-position | NBS in acetonitrile or dichloromethane, 0–25°C | 60–75 | Regioselectivity controlled by reaction time and temperature |

Research Findings and Comparative Analysis

- The palladium-catalyzed cross-coupling approach offers high selectivity and yields for the introduction of trifluoromethyl groups on bromo-substituted tetrahydroquinolines.

- Direct bromination methods are simpler but may suffer from lower regioselectivity and require careful optimization.

- Multistep syntheses involving isoquinoline intermediates provide alternative routes but are more complex and less efficient for this specific compound.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline or tetrahydroquinoline derivatives.

Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups at the 6th position.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its reactive sites allow for various chemical transformations, including oxidation and substitution reactions.

- Reactivity Studies : The presence of both bromine and trifluoromethyl groups enhances its reactivity profile, making it suitable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

- Antimicrobial Properties : Research indicates that 6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline exhibits potential antimicrobial activity. Studies have focused on its efficacy against various bacterial strains, suggesting its utility in developing new antibiotics .

- Anticancer Activity : Preliminary studies have shown that derivatives of this compound may possess anticancer properties. For instance, related tetrahydroquinoline compounds have demonstrated effectiveness against cancer cell lines such as HeLa and HT29 .

Medicine

- Pharmaceutical Intermediate : The compound is being investigated as a pharmaceutical intermediate in drug development. Its unique structural features may contribute to the development of novel therapeutic agents targeting specific diseases .

- Mechanism of Action : The mechanism involves interaction with biological targets such as enzymes and receptors. The bromine atom can facilitate halogen bonding interactions that enhance binding affinity to target proteins.

Industrial Applications

- Agrochemicals : The compound is also explored for its potential use in developing agrochemicals due to its structural properties that may confer biological activity against pests or pathogens.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| [Study 1] | Antimicrobial Activity | Demonstrated effectiveness against multiple bacterial strains; potential for new antibiotic development. |

| [Study 2] | Anticancer Properties | Showed promising results against HeLa and HT29 cancer cell lines; further investigation required for therapeutic applications. |

| [Study 3] | Synthesis Methodology | Developed efficient synthetic routes improving yield and reducing steps compared to traditional methods; enhances scalability for industrial applications. |

Mechanism of Action

The mechanism of action of 6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects

The substituent positions and types on the tetrahydroquinoline scaffold critically influence chemical reactivity, biological activity, and synthetic accessibility. Below is a comparative analysis with structurally related compounds:

Stability and Reactivity

- Oxidation Sensitivity: 1,2,3,4-Tetrahydroquinolines with electron-withdrawing groups (e.g., CF₃) resist oxidation to quinoline, unlike unsubstituted analogs .

- Steric Effects : Bulky 2-substituents (e.g., CF₃) slow down reactions requiring nitrogen participation, such as reductive amination .

Biological Activity

6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a compound belonging to the class of tetrahydroquinolines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula: C10H5BrF3N

- Molecular Weight: 276.05 g/mol

- CAS Number: 176722-64-8

Biological Significance

Tetrahydroquinolines have been investigated for various biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structural features of 6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline contribute to its potential effectiveness in these areas.

The biological activity of 6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is believed to stem from its interaction with specific molecular targets. These interactions may include:

- Enzyme Inhibition: The compound may inhibit certain enzymes that are crucial for pathogen survival or cancer cell proliferation.

- Receptor Modulation: It can bind to receptors involved in various signaling pathways, potentially altering cellular responses.

- Antimicrobial Activity: The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and increased bioactivity against bacterial and viral pathogens.

Research Findings

Recent studies have highlighted the following biological activities of 6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline:

-

Antimicrobial Activity:

- Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. For instance, a study found that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

- Anticancer Properties:

- Antiviral Activity:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline against clinical isolates of E. coli. The results showed a minimum inhibitory concentration (MIC) of 15 µg/mL. This suggests potential utility in treating infections caused by resistant bacterial strains.

Case Study 2: Cancer Cell Line Analysis

In a comparative analysis involving multiple tetrahydroquinoline derivatives, 6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline exhibited superior cytotoxicity against MCF-7 cells with an IC50 value of 25 µM after 48 hours of treatment . This highlights its potential as a lead compound in anticancer drug development.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| 6-Bromo-2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | Antibacterial | 10 | Effective against S. aureus |

| 6-Bromo-4-(trifluoromethyl) quinoline | Anticancer | 30 | Less potent than tetrahydroquinoline |

| Tetrahydroquinoline derivatives | Various | Varies | General class with diverse activities |

Q & A

Q. What in vitro models assess its potential as a bioactive intermediate?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.